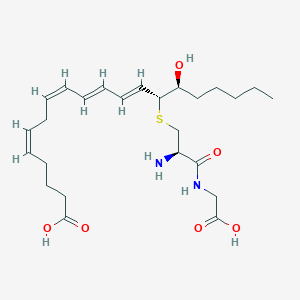

14,15-Leukotriene D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

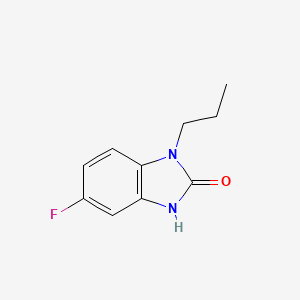

14,15-Leucotriène D4 est un membre de la famille des leucotriènes, qui sont des eicosanoïdes dérivés de l'acide arachidonique. Ce composé est classé comme un eoxine, principalement synthétisé par les éosinophiles, les mastocytes et les polypes nasaux. Il joue un rôle important dans les réponses inflammatoires, en particulier en augmentant la perméabilité vasculaire et en induisant la contraction des muscles lisses.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : 14,15-Leucotriène D4 est synthétisé par une voie impliquant les actions doubles de la 15-lipoxygénase et de la 12-lipoxygénase sur l'acide arachidonique. Le processus implique la formation d'intermédiaires tels que l'acide 15-hydroperoxyéicosatétraénoïque et le 14,15-Leucotriène A4 .

Méthodes de Production Industrielle : La production industrielle du 14,15-Leucotriène D4 implique généralement l'extraction et la purification à partir de sources biologiques, telles que les éosinophiles. Le processus comprend la culture cellulaire, la stimulation de la production de leucotriènes et l'extraction et la purification ultérieures à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de Réactions : 14,15-Leucotriène D4 subit diverses réactions chimiques, notamment :

Oxydation : Conversion en d'autres leucotriènes ou métabolites.

Réduction : Formation de métabolites moins actifs.

Substitution : Réactions impliquant le remplacement de groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Peroxyde d'hydrogène, catalase.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Substitution : Divers nucléophiles dans des conditions acides ou basiques.

Principaux Produits :

Oxydation : Formation du 14,15-Leucotriène B4 et d'autres métabolites.

Réduction : Formation de dérivés de leucotriènes moins actifs.

Substitution : Formation de dérivés de leucotriènes substitués avec une activité biologique modifiée.

4. Applications de la Recherche Scientifique

14,15-Leucotriène D4 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et le métabolisme des eicosanoïdes.

Biologie : Étudié pour son rôle dans les réponses inflammatoires et la régulation immunitaire.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, telles que l'asthme et la rhinite allergique.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et d'antagonistes des récepteurs des leucotriènes.

5. Mécanisme d'Action

14,15-Leucotriène D4 exerce ses effets en se liant aux récepteurs des leucotriènes cystéinyles, en particulier au récepteur 1 des leucotriènes cystéinyles et au récepteur 2 des leucotriènes cystéinyles. Cette liaison déclenche une cascade de voies de signalisation intracellulaires, conduisant à la contraction des muscles lisses, à une augmentation de la perméabilité vasculaire et au recrutement de cellules immunitaires vers les sites d'inflammation .

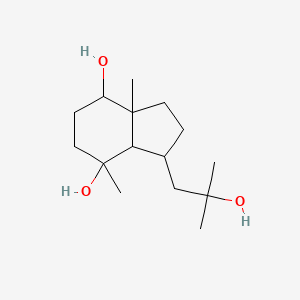

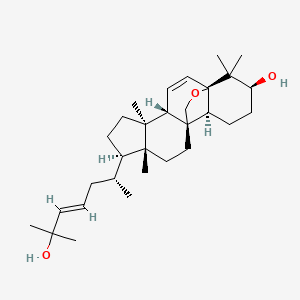

Composés Similaires :

- Leucotriène C4

- Leucotriène E4

- Leucotriène B4

Comparaison : 14,15-Leucotriène D4 est unique dans sa voie de synthèse, impliquant à la fois la 15-lipoxygénase et la 12-lipoxygénase, tandis que d'autres leucotriènes comme le leucotriène C4 et le leucotriène E4 sont principalement synthétisés par la voie de la 5-lipoxygénase. De plus, le 14,15-Leucotriène D4 a des activités biologiques distinctes, telles que son rôle dans l'augmentation de la perméabilité vasculaire et l'induction de la contraction des muscles lisses .

Applications De Recherche Scientifique

14,15-Leukotriene D4 has several scientific research applications:

Chemistry: Used as a model compound to study eicosanoid synthesis and metabolism.

Biology: Investigated for its role in inflammatory responses and immune regulation.

Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases, such as asthma and allergic rhinitis.

Industry: Utilized in the development of anti-inflammatory drugs and leukotriene receptor antagonists.

Mécanisme D'action

14,15-Leukotriene D4 exerts its effects by binding to cysteinyl leukotriene receptors, specifically cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. This binding triggers a cascade of intracellular signaling pathways, leading to smooth muscle contraction, increased vascular permeability, and recruitment of immune cells to sites of inflammation .

Comparaison Avec Des Composés Similaires

- Leukotriene C4

- Leukotriene E4

- Leukotriene B4

Comparison: 14,15-Leukotriene D4 is unique in its synthesis pathway, involving both 15-lipoxygenase and 12-lipoxygenase, whereas other leukotrienes like Leukotriene C4 and Leukotriene E4 are primarily synthesized through the 5-lipoxygenase pathway. Additionally, this compound has distinct biological activities, such as its role in increasing vascular permeability and inducing smooth muscle contraction .

Propriétés

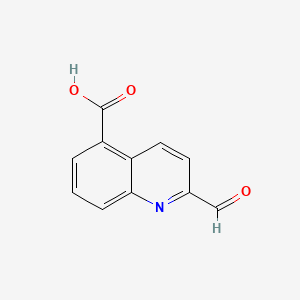

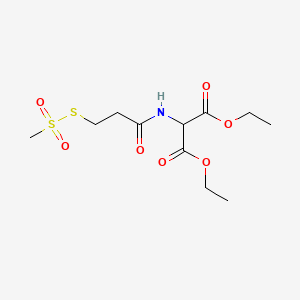

IUPAC Name |

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLPEVGZIRJOA-SPCGXPCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032108 |

Source

|

| Record name | Eoxin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does EXD4 impact pancreatic beta cell proliferation?

A1: EXD4, a glucagon-like peptide-1 (GLP-1) agonist, has been shown to enhance pancreatic beta cell proliferation. [] This effect is mediated through the activation of Wnt signaling pathways within the beta cells. [] Essentially, EXD4 binds to GLP-1 receptors, which in turn activates the protein kinase Akt. [] This activation, independent of another protein kinase GSK3β, leads to the enhancement of Wnt signaling. [] The downstream effects of this signaling cascade include the upregulation of Cyclin D1 and c-Myc, both crucial regulators of cell proliferation. []

Q2: What evidence supports the role of Wnt signaling in EXD4-mediated beta cell proliferation?

A2: Research demonstrates that both basal and EXD4-induced proliferation of beta cells are dependent on active Wnt signaling. [] Inhibiting this pathway, either by suppressing β-catenin (a key Wnt signaling molecule) or by using a dominant-negative TCF7L2 (a transcription factor activated by Wnt signaling), significantly reduces both basal and EXD4-induced beta cell proliferation. [] These findings strongly suggest that Wnt signaling is a critical mediator of EXD4's effect on beta cell proliferation.

Q3: What are the potential implications of understanding EXD4's impact on Wnt signaling and beta cell proliferation?

A3: Unraveling the mechanisms by which EXD4 influences Wnt signaling and beta cell proliferation could open avenues for novel diabetes treatments. [] Stimulating beta cell regeneration and proliferation holds immense therapeutic potential for diabetic patients, potentially leading to better glycemic control and a reduced dependence on exogenous insulin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)